molecular formula C5H8LiNO3 B13520861 Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate

Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate

Cat. No.: B13520861
M. Wt: 137.1 g/mol
InChI Key: NZNFJCYSWJGKBS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate is a specialized research chemical of significant interest in medicinal chemistry and neuroscience. Its structure incorporates an oxetane ring, a four-membered oxygen-containing heterocycle that is increasingly valued in drug discovery for its ability to improve the physicochemical properties of therapeutic candidates, often serving as a carbonyl bioisostere to enhance metabolic stability and solubility . The lithium cation component is historically pivotal in psychopharmacology, with extensive research into its role as a mood stabilizer, although its precise mechanisms of action in bipolar disorder continue to be elaborated . Proposed therapeutic mechanisms, which may inform the research applications of this compound, include the modulation of key intracellular signaling pathways. Lithium is known to inhibit enzymes such as Glycogen Synthase Kinase-3beta (GSK-3β) and inositol monophosphatase (IMPase), the latter being part of the phosphoinositide cycle . Furthermore, lithium exerts neuroprotective effects, which are associated with an increase in protective factors like Brain-Derived Neurotrophic Factor (BDNF) and B-cell lymphoma 2 (Bcl-2) . Research into lithium's effects also extends to neurotransmitter systems, where it has been shown to modulate excitatory (dopamine, glutamate) and inhibitory (GABA) neurotransmission, potentially restoring a balance in neuronal excitability . This compound is presented as a novel molecular entity that combines a lithium salt with an oxetane-amino acid scaffold. It is intended for investigational use only in fields such as synthetic chemistry, neuropharmacology, and as a potential building block for the development of new biologically active molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8LiNO3

Molecular Weight

137.1 g/mol

IUPAC Name

lithium;2-amino-2-(oxetan-3-yl)acetate

InChI

InChI=1S/C5H9NO3.Li/c6-4(5(7)8)3-1-9-2-3;/h3-4H,1-2,6H2,(H,7,8);/q;+1/p-1

InChI Key

NZNFJCYSWJGKBS-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1C(CO1)C(C(=O)[O-])N

Origin of Product

United States

Synthetic Methodologies for Lithium 1+ 2 Amino 2 Oxetan 3 Yl Acetate

Precursor Synthesis and Functionalization

The foundational step in producing the target lithium salt is the synthesis of its organic precursor, 2-amino-2-(oxetan-3-yl)acetic acid, commonly known as oxetane-3-ylglycine. This involves creating the oxetane-substituted glycine (B1666218) backbone, which can be achieved through various synthetic routes. Protecting group strategies are often essential during this phase to prevent unwanted side reactions.

The construction of the oxetane-3-ylglycine scaffold is a key challenge, leveraging the chemistry of the strained four-membered oxetane (B1205548) ring. Several conceptual strategies can be employed, often starting from commercially available oxetane precursors like oxetan-3-one or 3-iodooxetane (B1340047). nih.gov

One plausible approach is a variation of the Horner-Wadsworth-Emmons reaction. This method would start with oxetan-3-one, which reacts with a phosphonate (B1237965) reagent such as methyl-2-(dimethoxyphosphoryl)acetate to form methyl 2-(oxetan-3-ylidene)acetate. mdpi.com Subsequent functionalization of this intermediate, for instance, through an aza-Michael addition followed by reduction and hydrolysis, can yield the desired amino acid. mdpi.com

Another potential pathway involves the nucleophilic substitution of a suitable starting material. For example, a derivative of bromoacetic acid could be reacted with a nucleophilic oxetane species. However, generating a stable 3-oxetanyl nucleophile can be challenging. nih.gov A more common approach is the alkylation of a glycine equivalent with an electrophilic oxetane. For instance, a protected glycine enolate could be alkylated with a 3-halooxetane.

A summary of a potential synthetic pathway is outlined below:

StepReactantsReagents and ConditionsProduct
1Oxetan-3-one, Methyl-2-(dimethoxyphosphoryl)acetateDBU, AcetonitrileMethyl (oxetan-3-ylidene)acetate
2Methyl (oxetan-3-ylidene)acetate, BenzylamineMichael AdditionMethyl 2-(benzylamino)-2-(oxetan-3-yl)acetate
3Methyl 2-(benzylamino)-2-(oxetan-3-yl)acetateH₂, Pd/C (Catalytic Hydrogenation)Methyl 2-amino-2-(oxetan-3-yl)acetate
4Methyl 2-amino-2-(oxetan-3-yl)acetate1. LiOH, H₂O/THF2. HCl (to pH ~7)2-amino-2-(oxetan-3-yl)acetic acid (Oxetane-3-ylglycine)

This multi-step synthesis provides a viable route to the core amino acid precursor, which is essential for the subsequent salt formation.

To facilitate handling, purification, and subsequent reactions, the amino group of oxetane-3-ylglycine is often protected. The choice of protecting group is critical and depends on the planned synthetic steps and the conditions required for its eventual removal. Common protecting groups for amino acids include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). ljmu.ac.uk

The protection step is typically carried out after the synthesis of the amino acid or its ester. For example, methyl 2-amino-2-(oxetan-3-yl)acetate can be reacted with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) to yield N-Boc-protected methyl 2-amino-2-(oxetan-3-yl)acetate. Subsequent hydrolysis of the methyl ester provides the N-protected acid.

Protecting GroupReagentTypical ConditionsResulting Intermediate
BocDi-tert-butyl dicarbonate (Boc₂O)Triethylamine, DichloromethaneN-Boc-oxetane-3-ylglycine
CbzBenzyl (B1604629) chloroformate (Cbz-Cl)NaHCO₃, Dioxane/WaterN-Cbz-oxetane-3-ylglycine
FmocFmoc-OSuNaHCO₃, Dioxane/WaterN-Fmoc-oxetane-3-ylglycine

These N-protected intermediates are often more stable, have better solubility in organic solvents, and are crucial for controlled peptide synthesis or for specific salt formation protocols where the free amine might interfere. ljmu.ac.ukresearchgate.net

Lithium Salt Formation Protocols

Once oxetane-3-ylglycine or its N-protected derivative is synthesized, the final step is the formation of the lithium salt. This is an acid-base reaction where the carboxylic acid group of the amino acid donates a proton to a lithium-containing base. Several methods can be employed to achieve this transformation efficiently.

Direct lithiation is the most straightforward method for forming the lithium salt. This involves the direct reaction of the carboxylic acid form of oxetane-3-ylglycine with a lithium base. The choice of base is important; common options include lithium hydroxide (B78521) (LiOH) and lithium carbonate (Li₂CO₃).

The reaction is typically performed in a solvent that can dissolve both the amino acid and the lithium base. Aqueous solutions or mixtures of water and a polar organic solvent like ethanol (B145695) or tetrahydrofuran (B95107) are commonly used. The reaction involves the deprotonation of the carboxylic acid proton by the hydroxide or carbonate ion, forming the lithium carboxylate salt and water (and carbon dioxide in the case of lithium carbonate).

Example Reaction: 2-amino-2-(oxetan-3-yl)acetic acid + LiOH → Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate + H₂O

The resulting salt is then isolated by removing the solvent, typically through evaporation under reduced pressure. The acidity of the amino acid is enhanced by the attachment of the first Li⁺ cation, which facilitates the release of the carboxylic proton. researchgate.net This strategy is direct and atom-economical.

Salt metathesis, or double displacement, offers an alternative route to the desired lithium salt. wikipedia.org This method can be particularly useful if the direct lithiation is problematic or if a higher purity product is required. The process generally involves two steps: first, the formation of an intermediate salt of oxetane-3-ylglycine, and second, the exchange of the cation for lithium.

A common approach is to first synthesize a salt with a different alkali metal, such as a sodium or potassium salt, by reacting the amino acid with sodium hydroxide or potassium hydroxide. This intermediate salt is then dissolved and reacted with a soluble lithium salt, such as lithium chloride (LiCl) or lithium perchlorate (B79767) (LiClO₄). The reaction equilibrium is driven by the precipitation of the byproduct salt (e.g., NaCl or KCl), which is often less soluble in the chosen solvent system. wikipedia.org

Example Reaction Scheme:

Oxetane-3-ylglycine + NaOH → Sodium 2-amino-2-(oxetan-3-yl)acetate + H₂O

Sodium 2-amino-2-(oxetan-3-yl)acetate(aq) + LiCl(aq) → this compound(aq) + NaCl(s)

After the reaction, the precipitated sodium chloride is removed by filtration, and the desired lithium salt is isolated from the filtrate by evaporation of the solvent. A more advanced technique, electrodialysis metathesis, can also be employed for clean salt production by using ion-exchange membranes to facilitate the ion exchange. nih.gov

To ensure a high yield and purity of this compound, several reaction parameters must be carefully controlled and optimized.

ParameterImportance and Considerations
Solvent The solvent must be able to dissolve the reactants. For direct lithiation, water or alcohol-water mixtures are common. For metathesis, the solvent choice is critical to ensure the precipitation of the byproduct salt. acs.org
Temperature Reaction temperature can influence the rate of salt formation and the solubility of reactants and products. Most salt formations are performed at room temperature, but gentle heating may be used to ensure complete reaction.
Stoichiometry A precise 1:1 molar ratio of the carboxylic acid to a monobasic lithium source (like LiOH) is crucial. Using an excess of base can lead to a basic final product, while an insufficient amount will result in incomplete conversion.
pH Control During direct lithiation, monitoring the pH can indicate the completion of the reaction. The final pH should be near neutral to ensure the formation of the salt without excess base. researchgate.net
Isolation and Purification The final product is typically isolated by solvent evaporation. Recrystallization from a suitable solvent system can be used to improve purity. The product should be dried thoroughly under vacuum to remove residual solvent and water.

Careful optimization of these conditions is essential for the successful and efficient synthesis of the target compound.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of non-proteinogenic α-amino acids with a specific stereochemistry is a significant challenge in organic chemistry. For a compound like 2-amino-2-(oxetan-3-yl)acetate, achieving enantiopurity would likely involve one of three main strategies: asymmetric synthesis using chiral auxiliaries, asymmetric catalysis to create the chiral center, or resolution of a racemic mixture.

Chiral Auxiliary-Mediated Approaches

A common strategy for synthesizing enantiopure α-amino acids involves the temporary attachment of a chiral auxiliary to a precursor molecule. wikipedia.orgsigmaaldrich.com This auxiliary directs a subsequent chemical transformation, such as alkylation, to occur on one face of the molecule, thereby establishing the desired stereocenter.

A hypothetical approach for 2-amino-2-(oxetan-3-yl)acetic acid could involve a glycine enolate equivalent attached to a well-established chiral auxiliary, such as one derived from pseudoephedrine or an Evans oxazolidinone. wikipedia.orgnih.gov The synthesis would proceed through the following general steps:

Attachment of Auxiliary: A glycine derivative is coupled to the chiral auxiliary.

Diastereoselective Alkylation: The resulting adduct is treated with a strong base (e.g., lithium diisopropylamide) to form an enolate. This enolate would then react with an electrophilic oxetane precursor, such as 3-iodooxetane or oxetan-3-one. The steric bulk of the auxiliary would guide the approach of the electrophile to create one diastereomer preferentially.

Cleavage of Auxiliary: After the stereocenter is set, the chiral auxiliary is chemically removed, yielding the enantiomerically enriched 2-amino-2-(oxetan-3-yl)acetic acid. The auxiliary can often be recovered and reused. sigmaaldrich.com

The effectiveness of this method is highly dependent on the choice of auxiliary and reaction conditions, which control the diastereomeric excess (d.e.) of the product.

Table 1: Common Chiral Auxiliaries and Their General Application in Amino Acid Synthesis

Chiral AuxiliaryTypical PrecursorKey Features
Evans OxazolidinonesGlycine or AlanineForms a rigid structure that provides excellent stereocontrol in alkylation and aldol (B89426) reactions. wikipedia.org
Pseudoephedrine/ PseudoephenamineGlycine amideHigh crystallinity of intermediates aids in purification; effective for generating quaternary carbon centers. nih.gov
CamphorsultamAcyl derivativesOffers high stereoselectivity due to the rigid bicyclic camphor (B46023) skeleton.
tert-ButanesulfinamideIminesVersatile for the synthesis of a wide variety of chiral amines and their derivatives. yale.edu

This table presents general information on chiral auxiliaries and does not represent specific published data for the synthesis of the subject compound.

Asymmetric Catalysis in Precursor Synthesis

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of the target amino acid, a key step would be the asymmetric synthesis of a precursor where the stereocenter is established.

One potential catalytic strategy is the asymmetric hydrogenation or amination of a suitable unsaturated precursor. For instance, a 2-(oxetan-3-yl)acrylate derivative could undergo an asymmetric conjugate addition of an ammonia (B1221849) equivalent, or a 2-amino-2-(oxetan-3-yl)acrylic acid precursor could undergo asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands).

Another approach involves the catalytic asymmetric Strecker reaction. nih.gov This involves the reaction of oxetan-3-one with a cyanide source (e.g., KCN) and an amine in the presence of a chiral catalyst to form an enantiomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield the desired α-amino acid.

Table 2: Potential Asymmetric Catalytic Methods for α-Amino Acid Synthesis

Catalytic MethodPrecursor TypeCatalyst Type
Asymmetric Hydrogenationα,β-Unsaturated acid or esterChiral Rh, Ru, or Ir complexes
Asymmetric Strecker ReactionKetone or AldehydeChiral Schiff base or metal-ligand complexes
Phase-Transfer CatalysisGlycine Schiff baseChiral quaternary ammonium (B1175870) salts
Asymmetric Aminationα-Keto acid derivativeChiral metal complexes or organocatalysts

This table illustrates general catalytic strategies relevant to amino acid synthesis, not specific published results for the target compound.

Enzymatic Resolution Techniques for Enantiomer Separation

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the high stereospecificity of enzymes, which will catalyze a reaction on only one enantiomer of a racemic substrate. u-szeged.hu

For 2-amino-2-(oxetan-3-yl)acetic acid, a racemic mixture could be synthesized first through a conventional, non-stereoselective method (e.g., a standard Strecker synthesis from oxetan-3-one). Then, an enzyme, such as a lipase (B570770) or an acylase, could be used to selectively modify one of the enantiomers. researchgate.net

For example, the racemic amino acid could be first N-acylated. An acylase could then be used to selectively hydrolyze the acyl group from the L-enantiomer, leaving the N-acyl-D-amino acid untouched. The resulting free L-amino acid and the acylated D-amino acid would have different physical properties (e.g., solubility, acidity), allowing for their separation. The final step for both enantiomers would be the removal of the acyl group (for the D-enantiomer) and conversion to the lithium salt.

Scale-Up Considerations and Process Chemistry Aspects

Scaling up the synthesis of a chiral pharmaceutical intermediate like this compound from the laboratory to industrial production introduces numerous challenges. Process chemistry focuses on developing a synthetic route that is safe, cost-effective, robust, and environmentally sustainable.

Key considerations for the scale-up would include:

Route Selection: While multiple routes may be viable at the lab scale, the preferred industrial route would likely be an asymmetric catalytic method over a chiral auxiliary approach due to better atom economy and avoidance of stoichiometric chiral waste. Enzymatic resolutions are also highly attractive for their specificity and operation in mild, often aqueous, conditions.

Reagent Cost and Availability: The cost of starting materials, catalysts (especially those based on precious metals), and chiral auxiliaries is a critical factor. For instance, the synthesis of novel oxetane precursors could be a significant cost driver. mdpi.com

Process Safety: Reactions involving highly reactive intermediates (like organolithium species), energetic reagents (like azides, if used in a resolution scheme), or high-pressure hydrogenations require rigorous safety assessments and specialized equipment. nih.gov

Crystallization and Purification: The ability to isolate and purify the final product and key intermediates via crystallization is highly desirable on a large scale as it avoids costly and time-consuming chromatographic separations. The final salt formation with lithium hydroxide would be followed by a carefully controlled crystallization to ensure high purity and the correct physical form.

Ultimately, the development of a large-scale process would require extensive optimization of reaction parameters such as temperature, pressure, concentration, and catalyst loading to maximize yield, purity, and enantioselectivity while ensuring operational safety and economic viability.

Advanced Structural Characterization and Spectroscopic Analysis of Lithium 1+ 2 Amino 2 Oxetan 3 Yl Acetate

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate and probing its conformational state. IR and Raman spectroscopy are complementary, as they are governed by different selection rules; IR absorption requires a change in the dipole moment during a vibration, whereas Raman scattering requires a change in polarizability. nih.gov

The spectrum of this compound is dominated by characteristic vibrations of the carboxylate group, the primary amine, the oxetane (B1205548) ring, and the C-H bonds.

Carboxylate (COO⁻) Vibrations: The deprotonated carboxylic acid group gives rise to two prominent stretches: an intense, broad asymmetric stretching band (νₐₛ(COO⁻)) typically found in the 1650–1550 cm⁻¹ region, and a weaker symmetric stretching band (νₛ(COO⁻)) in the 1440–1360 cm⁻¹ range. The exact positions of these bands are sensitive to the environment of the carboxylate group, including the coordinating lithium cation and any hydrogen bonding.

Amine (NH₂) Vibrations: The primary amine group exhibits N-H stretching vibrations in the 3500–3300 cm⁻¹ region. Additionally, scissoring (bending) vibrations are expected around 1650–1580 cm⁻¹.

Oxetane Ring Vibrations: The four-membered oxetane ring has characteristic vibrational modes. High-resolution studies of oxetane itself have identified numerous fundamental bands, including the C-O asymmetric stretch and C-C symmetric stretch, which appear around 1008 cm⁻¹ and 1033 cm⁻¹, respectively. umanitoba.ca The ring puckering mode occurs at a very low frequency (around 53 cm⁻¹) and can couple with other vibrations, leading to a complex spectrum. umanitoba.ca

C-H Vibrations: C-H stretching vibrations from the alkyl backbone and the oxetane ring are expected in the 3000–2850 cm⁻¹ region.

The coordination of the Li⁺ ion to the carboxylate oxygen atoms can influence the positions of the ν(COO⁻) bands. A stronger ionic bond typically increases the separation between the asymmetric and symmetric stretching frequencies. nih.gov

Interactive Table: Predicted Vibrational Frequencies
Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
N-H Stretch3500–3300IR, Raman
C-H Stretch3000–2850IR, Raman
Asymmetric COO⁻ Stretch1650–1550IR
N-H Scissoring1650–1580IR
Symmetric COO⁻ Stretch1440–1360IR, Raman
C-O-C/C-C Ring Stretches1100–900IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most definitive method for elucidating the covalent structure of the 2-amino-2-(oxetan-3-yl)acetate anion in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The α-proton (CH-NH₂) signal would likely appear as a multiplet, coupled to the adjacent protons on the oxetane ring. The four protons of the oxetane ring itself would present a complex set of multiplets due to their diastereotopic nature and coupling to each other and the α-proton. The chemical shifts of the oxetane protons are influenced by the ring strain and the electronegativity of the ring oxygen.

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the carboxylate carbon, the α-carbon, the methine carbon of the oxetane ring, and the two methylene (B1212753) carbons of the oxetane ring. The carboxylate carbon (COO⁻) is expected to resonate at the lowest field (downfield), typically in the 175-185 ppm range. The α-carbon, being attached to the nitrogen atom, would also be significantly downfield-shifted. The carbons of the oxetane ring would appear in the aliphatic region, with their specific shifts determined by the substitution and ring strain.

Interactive Table: Predicted ¹H NMR Chemical Shifts
ProtonPredicted δ (ppm)Multiplicity
α-H3.5 - 4.0Multiplet
Oxetane-CH3.0 - 3.5Multiplet
Oxetane-CH₂4.5 - 5.0Multiplets
NH₂Broad singletBroad Singlet
Interactive Table: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted δ (ppm)
COO⁻175 - 185
α-C55 - 65
Oxetane-CH35 - 45
Oxetane-CH₂70 - 80

To confirm the assignments from one-dimensional spectra, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the α-proton and the adjacent methine proton on the oxetane ring, as well as among the protons within the oxetane ring system itself, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

Lithium has two NMR-active isotopes, ⁶Li and ⁷Li, with ⁷Li being the more commonly used nucleus due to its higher natural abundance (92.4%) and sensitivity. northwestern.eduhuji.ac.il ⁷Li NMR spectroscopy is a sensitive probe of the local electronic environment of the lithium cation. nih.gov The chemical shift, line width, and relaxation times of the ⁷Li signal can provide valuable information about ion-pairing phenomena.

In a solution of this compound, the ⁷Li chemical shift would be dependent on the solvent and the concentration. In highly polar, coordinating solvents, the lithium ion may exist as a solvent-separated ion pair, while in less polar solvents, it is more likely to form a contact ion pair with the carboxylate anion. The formation of a contact ion pair would typically induce a change in the ⁷Li chemical shift compared to the fully solvated ion. The ⁷Li nucleus has a nuclear spin of 3/2 and possesses a quadrupole moment, which makes its NMR line width sensitive to the symmetry of its local environment and the dynamics of the solution. huji.ac.il Asymmetric environments, such as in a tight ion pair, can lead to broader signals.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation behavior, which provides further structural evidence. The molecular weight of the parent 2-amino-2-(oxetan-3-yl)acetic acid is 131.13 g/mol . biosynth.com The molecular weight of the lithium salt is approximately 137.07 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the intact species can be observed. In positive ion mode, one would expect to see the protonated parent acid [M-Li+2H]⁺ at m/z 132.1 and a cluster ion [M+Li]⁺ at m/z 144.0.

Tandem mass spectrometry (MS/MS) of the protonated parent acid (m/z 132.1) would reveal characteristic fragmentation patterns for α-amino acids. nih.gov A primary fragmentation pathway involves the neutral loss of water (H₂O) and carbon monoxide (CO), often sequentially. nih.gov

[M+H]⁺ → [M+H - H₂O]⁺: Loss of water from the carboxylic acid group.

[M+H - H₂O]⁺ → [M+H - H₂O - CO]⁺: Subsequent loss of carbon monoxide.

Another possible fragmentation is the loss of the entire carboxyl group as formic acid (HCOOH). The oxetane ring itself may also undergo fragmentation under higher energy conditions.

Interactive Table: Predicted Mass Spectrometry Fragments
IonPredicted m/zDescription
[C₅H₉NO₃ + H]⁺132.1Protonated Parent Amino Acid
[C₅H₉NO₃Li]⁺144.0Adduct with second Li⁺
[C₅H₇NO₂]⁺114.1Loss of H₂O
[C₄H₇NO]⁺86.1Loss of H₂O and CO

X-ray Crystallography of Related Derivatives or Analogs for Solid-State Conformation and Intermolecular Interactions

While a crystal structure for this compound is not publicly available, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure in the solid state. Analysis of a suitable crystal of the compound or a closely related derivative would provide precise information on several key structural features.

Conformation: It would reveal the exact conformation of the 2-amino-2-(oxetan-3-yl)acetate anion, including the torsion angles along the backbone. Crucially, it would determine the puckering of the oxetane ring. Substituted oxetane rings are known to adopt a puckered, non-planar conformation to relieve ring strain. acs.org

Lithium Coordination: The technique would show the coordination geometry of the lithium cation. Li⁺ would likely be coordinated by the oxygen atoms of the carboxylate group and potentially by the oxygen atom of the oxetane ring or carboxylate oxygens from neighboring molecules, leading to a polymeric structure.

Intermolecular Interactions: The crystal structure would map out the network of intermolecular forces that stabilize the crystal lattice. This includes hydrogen bonds involving the amine group (as a donor) and the carboxylate oxygen atoms (as acceptors), as well as weaker C-H···O interactions. These interactions dictate the packing of the molecules in the solid state.

Studies on related oxetane-containing amino acids have shown their ability to form well-defined secondary structures, highlighting the conformational influence of the rigid oxetane ring. acs.org

Circular Dichroism (CD) Spectroscopy for Chiral Purity Assessment and Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the stereochemical properties of chiral molecules. mtoz-biolabs.comcreative-proteomics.com This method is predicated on the differential absorption of left- and right-circularly polarized light by optically active compounds. creative-proteomics.comwikipedia.org For a molecule like this compound, which contains a stereocenter at the α-carbon of the amino acid moiety, CD spectroscopy serves as a critical tool for both qualitatively and quantitatively assessing its chiral integrity and determining its absolute configuration. nih.gov

The inherent chirality of the amino acid structure gives rise to distinct CD spectral signatures. wikipedia.org The electronic transitions of the carboxyl group and the n→π* transition of the carbonyl chromophore are particularly sensitive to their chiral environment, resulting in characteristic CD bands in the far-UV region (typically around 200-250 nm). researchgate.net The sign and magnitude of these Cotton effects can be empirically correlated with the absolute configuration (R or S) of the α-carbon.

The determination of absolute configuration is often achieved by comparing the experimental CD spectrum of the analyte with that of a known standard or by applying established empirical rules for specific classes of compounds. mtoz-biolabs.com For novel non-proteinogenic amino acids such as 2-amino-2-(oxetan-3-yl)acetic acid, this may involve comparison with structurally similar amino acids or through derivatization with a chromophoric reagent to induce predictable CD signals. nih.govnih.gov

Furthermore, CD spectroscopy is a highly sensitive method for determining the enantiomeric excess (e.e.) of a sample. nih.gov The principle lies in the direct proportionality between the CD signal intensity and the concentration difference between the two enantiomers. nih.gov A calibration curve can be constructed using samples of known enantiomeric composition to quantify the chiral purity of an unknown mixture. This quantitative analysis is crucial in synthetic chemistry to ensure the stereochemical fidelity of the final compound. nih.gov

Below is a representative table of hypothetical CD spectroscopic data for the enantiomers of 2-amino-2-(oxetan-3-yl)acetic acid, illustrating the expected mirror-image relationship between the spectra of the (R) and (S) enantiomers. The specific wavelengths and molar ellipticity values are based on typical observations for non-aromatic amino acids. researchgate.net

EnantiomerWavelength (λmax, nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(S)-2-amino-2-(oxetan-3-yl)acetic acid210+5000
(R)-2-amino-2-(oxetan-3-yl)acetic acid210-5000

This table demonstrates that the (S)-enantiomer exhibits a positive Cotton effect at 210 nm, while the (R)-enantiomer shows a negative Cotton effect of equal magnitude at the same wavelength, which is a hallmark of enantiomeric pairs in CD spectroscopy. The presence of any deviation from this mirror-image relationship or a reduction in the expected molar ellipticity would indicate the presence of the opposing enantiomer, allowing for a precise calculation of enantiomeric purity.

Reactivity and Chemical Transformations Involving Lithium 1+ 2 Amino 2 Oxetan 3 Yl Acetate

Reactions at the Carboxylate Moiety

The lithium carboxylate group is a key site for transformations, enabling the formation of esters and amides, which are fundamental linkages in organic synthesis.

Esterification Reactions

The conversion of the carboxylate in Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate to an ester typically requires reprotonation to the free carboxylic acid, "(2S)-2-Amino-2-(oxetan-3-yl)acetic acid", followed by standard esterification procedures. biosynth.com Given the presence of the nucleophilic amino group, direct acid-catalyzed esterification (e.g., Fischer esterification) can be challenging.

A common strategy involves the initial protection of the amino group to prevent side reactions. Once protected, the carboxylic acid can be esterified under various conditions. For instance, reaction with an alcohol in the presence of a coupling agent or conversion to an acyl chloride followed by reaction with an alcohol are effective methods. aklectures.com

Alternatively, orthoesters like triethyl orthoacetate (TEOA) can be employed for a concurrent N-acetylation and esterification of amino acids, often proceeding under neutral conditions. nih.gov Another approach for direct esterification of amino acids involves the use of reagents like triphosgene, which can facilitate the reaction with alcohols. researchgate.net

Table 1: Common Esterification Reagents and Conditions

Reagent/Method Typical Conditions Notes
SOCl₂ or (COCl)₂, then ROH Aprotic solvent (e.g., DCM, THF) Requires prior N-protection. fishersci.co.uk
DCC/DMAP, ROH Aprotic solvent (e.g., DCM) Steglich esterification, requires N-protection.
Triethyl orthoacetate (TEOA) Refluxing toluene Can lead to concurrent N-acetylation. nih.gov

Amide Coupling and Peptide Bond Formation (Non-Peptidomimetic Context)

The formation of an amide bond from the carboxylate moiety is a cornerstone reaction in organic chemistry. uantwerpen.be This transformation involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. The direct reaction between the lithium salt and an amine is generally not feasible and requires activation. fishersci.co.uk

A multitude of coupling reagents have been developed to facilitate this transformation efficiently, minimizing side reactions and preserving stereochemical integrity where applicable. growingscience.com Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. fishersci.co.uk Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, promoting rapid amide bond formation. growingscience.com

The general procedure involves dissolving the N-protected amino acid and the desired amine in an aprotic solvent like DMF or DCM, followed by the addition of the coupling reagent and a non-nucleophilic base such as diisopropylethylamine (DIPEA). fishersci.co.ukgrowingscience.com

Table 2: Selected Amide Coupling Reagents

Reagent Full Name Byproducts
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU)
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Tetramethylurea

Reactions Involving the Amine Functionality

The primary amino group is a versatile handle for a wide range of chemical modifications, including protection, alkylation, acylation, and participation in the construction of new heterocyclic systems.

N-Protection and Deprotection Strategies

To achieve selectivity in reactions involving the carboxylate group, the amino functionality is often temporarily masked with a protecting group. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Commonly used protecting groups for amino acids include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic conditions but readily cleaved under acidic conditions (e.g., trifluoroacetic acid). The Cbz group is introduced using benzyl (B1604629) chloroformate and is removed by catalytic hydrogenation.

Table 3: Common Amine Protecting Groups and Their Cleavage Conditions

Protecting Group Reagent for Introduction Cleavage Condition
Boc (tert-butoxycarbonyl) Di-tert-butyl dicarbonate (Boc₂O) Strong acid (e.g., TFA, HCl)
Cbz (Benzyloxycarbonyl) Benzyl chloroformate Catalytic Hydrogenation (e.g., H₂, Pd/C)

N-Alkylation and N-Acylation Reactions

Direct N-alkylation of the primary amine can be achieved using various methods, though these often require protection of the carboxyl group to prevent O-alkylation. monash.edu Methods include reductive amination with aldehydes or ketones or nucleophilic substitution with alkyl halides. researchgate.netnih.gov The N-alkylation of 2-aminothiophenes, which can be challenging, has been accomplished under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF, a strategy potentially applicable here. nih.gov Catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have also been developed, offering a greener alternative. researchgate.netnih.gov

N-acylation is typically more straightforward and can be accomplished by reacting the amino group with an acyl chloride or anhydride, often in the presence of a base. google.com This reaction is fundamental and widely used. For instance, enzymatic N-acylation of amino acids has been explored as a green alternative to chemical methods like the Schotten-Baumann reaction. nih.gov

Formation of Heterocyclic Rings (Non-Biological Targets)

The bifunctional nature of 2-amino-2-(oxetan-3-yl)acetic acid makes it a valuable precursor for the synthesis of novel heterocyclic structures. The amino and carboxylate groups can participate in cyclization reactions with other reagents that contain two or more reactive sites.

For example, derivatives of methyl 2-acetylamino-3-dimethylaminopropenoate, derived from N-acetylglycine, are versatile reagents for synthesizing various heterocyclic systems. researchgate.net They react with N-nucleophiles to form fused pyrimidinones (B12756618) and with C-nucleophiles to afford substituted pyranones. researchgate.net By analogy, derivatives of this compound could be employed in similar condensation reactions to construct complex heterocyclic frameworks incorporating the unique oxetane (B1205548) moiety. The oxetane ring itself is a valuable structural motif in medicinal chemistry. nih.gov

Reactivity of the Oxetane Ring System

The oxetane ring is a fascinating structural motif that combines the properties of a stable, polar, hydrogen-bond accepting group with a synthetically useful reactive intermediate. acs.orgresearchgate.net This duality is a result of its significant ring strain (approximately 25 kcal/mol), which lowers the activation energy for ring-opening reactions. acs.orgacs.org However, compared to the more strained three-membered epoxides, oxetanes exhibit greater stability, particularly under basic or neutral conditions, allowing for a wider range of tolerable reaction conditions. researchgate.netchemrxiv.org

The most characteristic reaction of the oxetane ring is its cleavage under controlled conditions to yield 1,3-difunctionalized acyclic compounds. researchgate.net This transformation is typically promoted by either acidic (Brønsted or Lewis) or nucleophilic reagents. acs.orgresearchgate.net

Acid-Catalyzed Ring-Opening: Lewis or Brønsted acids activate the oxetane by protonating or coordinating to the ring oxygen, making the ring carbons more electrophilic and susceptible to nucleophilic attack. researchgate.net The regioselectivity of the attack generally follows an S_N2-like mechanism, where the nucleophile attacks the less sterically hindered carbon atom. researchgate.net In the case of 2-amino-2-(oxetan-3-yl)acetate, the C2 and C4 positions are equivalent in terms of substitution, and nucleophilic attack would be expected at either of these sites. This process can be highly stereoselective. researchgate.net

Nucleophilic Ring-Opening: Strong nucleophiles can also open the oxetane ring without the need for acid catalysis, although the reaction is generally slower. Organometallic reagents, amines, and thiols can serve as effective nucleophiles. The presence of the lithium cation in the title compound could potentially influence the reaction by acting as a mild Lewis acid, coordinating to the oxetane oxygen and facilitating nucleophilic attack. Lithium compounds have been extensively studied as initiators for the ring-opening polymerization of various cyclic monomers. researchgate.netrsc.orgpsu.edu While polymerization is a possible outcome, controlled, non-polymeric ring-opening can be achieved by careful selection of reagents and reaction conditions. researchgate.net

The table below summarizes potential controlled ring-opening reactions based on general oxetane chemistry.

Reagent/CatalystNucleophileExpected Product Type
Lewis Acid (e.g., BF₃·OEt₂)Halide (from catalyst)γ-halo alcohol derivative
Brønsted Acid (e.g., HCl)Water1,3-diol derivative
Organolithium (e.g., R-Li)Carbanion (R⁻)1,3-alcohol with new C-C bond
Amine (e.g., R₂NH)Amineγ-amino alcohol derivative

Beyond ring-opening, the intact oxetane moiety can be functionalized, most notably through C-H activation. This modern synthetic strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds directly on the ring. researchgate.net Photocatalytic methods have proven particularly effective for the selective functionalization of C(sp³)–H bonds adjacent to the ring oxygen (the C2 and C4 positions). acs.orgresearchgate.net

This process typically involves the generation of an α-oxy radical on the oxetane ring via hydrogen atom transfer (HAT) to a photogenerated catalyst. researchgate.net This radical intermediate can then be trapped by various radical acceptors, such as electron-poor olefins, to form a new C-C bond. researchgate.net For 2-amino-2-(oxetan-3-yl)acetate, this would lead to the introduction of a substituent at the C2 or C4 position, preserving the core amino acid structure. The chemoselectivity of such a reaction would be a critical consideration, given the presence of other C-H bonds in the molecule, including the α-carbon. However, the C-H bonds adjacent to the ether oxygen are often preferentially activated under these conditions. researchgate.net

Recent advances have also demonstrated that C-H functionalization can be a viable strategy for the late-stage modification of complex molecules containing oxetane rings, highlighting the robustness of this approach. acs.orgnih.govresearchgate.net

Stereochemical Control in Transformations

This compound possesses a chiral center at the α-carbon. This inherent chirality is a crucial element that can influence the stereochemical outcome of subsequent chemical transformations, either on the amino acid backbone or on the oxetane ring itself.

The existing stereocenter can act as a powerful controlling element, directing the approach of reagents to induce diastereoselectivity in newly formed stereocenters. For example, in reactions that functionalize the oxetane ring, such as the C-H activation described previously, the bulky oxetane-amino acid substituent could shield one face of the ring, leading to the preferential formation of one diastereomer over another.

Furthermore, derivatives of the title compound can participate in highly stereoselective reactions. For instance, cycloaddition reactions involving methyl 2-(oxetan-3-ylidene)acetate, a closely related structure, have been shown to proceed with excellent regio- and stereoselectivity, yielding complex spirocyclic scaffolds as single diastereoisomers. whiterose.ac.uk This demonstrates the capacity of the oxetane-containing scaffold to direct stereochemical outcomes.

In cases where a racemic mixture of the amino acid is used, enantioselective synthesis can be achieved using chiral catalysts. Iridium-catalyzed reductive coupling reactions with oxetanones have been developed to produce chiral oxetanols with very high enantiomeric excess (ee). nih.gov Such strategies could be adapted to resolve racemic mixtures or to synthesize specific enantiomers of derivatives of the title compound.

The table below outlines examples of stereocontrolled reactions applicable to oxetane-containing systems.

Reaction TypeChiral InfluenceStereochemical Outcome
1,3-Dipolar CycloadditionExisting α-carbon stereocenterHigh Diastereoselectivity
Catalytic C-H FunctionalizationChiral Ligand/CatalystHigh Enantioselectivity
Reductive Coupling to KetoneChiral Iridium CatalystHigh Enantioselectivity (ee)
Nucleophilic Ring OpeningChiral LigandHigh Enantioselectivity

Transformations occurring directly at the α-carbon stereocenter of 2-amino-2-(oxetan-3-yl)acetate are governed by fundamental principles of stereochemistry, leading to either retention or inversion of the original configuration.

Inversion of Configuration: A classic S_N2 reaction at the α-carbon would be expected to proceed with a complete inversion of stereochemistry, as dictated by the Walden inversion mechanism. For this to occur, the amino group would first need to be converted into a suitable leaving group. The incoming nucleophile would then attack from the face opposite to the leaving group, resulting in the inverted product. With the exception of glycine (B1666218), natural amino acids typically have the L-configuration, which corresponds to the S-configuration for most, including this oxetane derivative. libretexts.orgqmul.ac.uk An S_N2 reaction would convert an L-(S)-amino acid derivative into a D-(R)-amino acid derivative.

The stereochemical fate of the α-carbon is therefore highly dependent on the chosen reaction pathway and the potential for intramolecular interactions.

Computational and Theoretical Studies of Lithium 1+ 2 Amino 2 Oxetan 3 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the molecule's electronic structure, molecular orbitals, and various other quantum-chemical parameters.

DFT, with a functional like B3LYP and a basis set such as 6-311++G(d,p), is often used to achieve a balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net Such calculations can provide optimized molecular geometries, including bond lengths and angles. For the 2-amino-2-(oxetan-3-yl)acetate anion, key parameters would include the C-C and C-O bond lengths within the oxetane (B1205548) ring, the C-N bond of the amino group, and the C-O bond lengths of the carboxylate group. The interaction with the lithium cation would primarily be electrostatic, influencing the charge distribution and geometry of the carboxylate group.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. For the 2-amino-2-(oxetan-3-yl)acetate anion, the HOMO is expected to be localized on the electron-rich carboxylate and amino groups, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the carbon backbone, representing potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of 2-amino-2-(oxetan-3-yl)acetate Anion

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV

Note: The values in this table are hypothetical and based on typical DFT calculations for similar amino acid anions.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and understand the energy barriers between them.

For 2-amino-2-(oxetan-3-yl)acetic acid, the primary sources of conformational flexibility are the rotation around the Cα-C(oxetane) and Cα-C(carboxyl) single bonds, as well as the puckering of the oxetane ring. Computational methods, such as systematic conformational searches or molecular dynamics simulations, can be used to explore the potential energy surface and identify low-energy conformers.

In the case of the lithium salt, the coordination of the lithium ion to the carboxylate and potentially the amino group will significantly influence the conformational preferences. The lithium ion can form a chelate structure, restricting the rotation of the carboxylate group and stabilizing a specific conformation.

Table 2: Relative Energies of Hypothetical Conformers of 2-amino-2-(oxetan-3-yl)acetic Acid

Conformer Dihedral Angle (N-Cα-C-O) Relative Energy (kcal/mol)
1 2.1
2 60° 0.5
3 120° 0.0

Note: This table presents hypothetical data to illustrate the concept of conformational analysis.

The surrounding solvent environment can have a profound impact on the conformational equilibrium of a molecule. Implicit solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvent simulations using molecular dynamics can be employed to study these effects. nih.gov

In a polar solvent like water, conformations with a larger dipole moment will be preferentially stabilized. For this compound, solvation is expected to favor conformations where the charged groups (carboxylate and amino) are exposed to the solvent, allowing for favorable solute-solvent interactions. The lithium ion will also be solvated, which can affect its coordination with the amino acid.

Theoretical Studies on Ion-Pairing and Aggregation Behavior of Lithium Salts

In solution, lithium salts can exist as free ions, solvent-separated ion pairs, or contact ion pairs. nih.govrsc.org The nature of this ion-pairing can significantly affect the reactivity and physical properties of the salt. Molecular dynamics simulations are a powerful tool to investigate the structure and dynamics of ion pairs and larger aggregates in solution. researchgate.net

For this compound, simulations could reveal the preferred coordination geometry of the lithium ion with the carboxylate group and the role of solvent molecules in the coordination sphere. The potential for the formation of dimers or larger aggregates, particularly in less polar solvents, could also be explored. Understanding these interactions is crucial for predicting the behavior of the compound in various environments.

Reaction Mechanism Elucidation for Transformations Involving the Compound

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by mapping out the reaction pathways and identifying transition states. For 2-amino-2-(oxetan-3-yl)acetic acid and its lithium salt, several reactions could be of interest, such as peptide bond formation, reactions involving the oxetane ring, and decarboxylation.

For example, the mechanism of peptide bond formation would involve the nucleophilic attack of the amino group on an activated carboxylic acid. DFT calculations could be used to determine the activation energies for different proposed mechanisms, providing insight into the most likely reaction pathway. The role of the lithium ion in catalyzing or inhibiting such reactions could also be investigated.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum can help in the identification of functional groups and in the analysis of conformational changes. researchgate.netnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. nih.gov For this compound, this could provide information about the electronic transitions, although significant absorption is not expected in the visible region for this saturated compound.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
-NH₂ Symmetric Stretch 3350
-NH₂ Asymmetric Stretch 3450
C=O (carboxylate) Asymmetric Stretch 1620
C=O (carboxylate) Symmetric Stretch 1410

Note: These are hypothetical values based on typical ranges for these functional groups.

Role As a Synthon and Building Block in Advanced Organic Synthesis

Construction of Complex Non-Biological Molecular Architectures

The 2-amino-2-(oxetan-3-yl)acetate scaffold serves as a versatile building block for the synthesis of intricate non-biological molecules, particularly in the realm of peptidomimetics. The oxetane (B1205548) unit can be incorporated into peptide backbones to replace amide bonds, resulting in structures with enhanced metabolic stability and constrained conformations. researchgate.netnih.gov This approach has been utilized to create novel peptide analogues with potential therapeutic applications. For instance, oxetanyl-containing dipeptide building blocks have been successfully synthesized and integrated into larger peptide chains using both solution-phase and solid-phase peptide synthesis (SPPS) techniques. acs.orgrsc.org

The synthesis of these peptidomimetics often involves the conjugate addition of α-amino esters to a 3-(nitromethylene)oxetane, followed by reduction of the nitro group and subsequent coupling with protected amino acids. nih.govresearchgate.net This methodology allows for the creation of a diverse library of oxetane-modified peptides.

Furthermore, the oxetane motif has been incorporated into more complex polycyclic structures. For example, visible-light-induced photocatalytic decarboxylative Giese-type reactions have been employed for the divergent synthesis of versatile 3,3′-disubstituted oxetane amino acids, which can then be transformed into novel oxetane-containing spiro-heterocycle pharmacophores.

Development of Novel Methodologies Utilizing Oxetane-Derived α-Amino Acid Scaffolds

The unique reactivity of oxetane-derived α-amino acids has spurred the development of novel synthetic methodologies. A prominent example is the use of visible-light photoredox catalysis for decarboxylative cross-coupling reactions. nih.govresearchgate.netrsc.org This strategy allows for the generation of α-amino radicals from N-protected α-amino acids, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, the photoredox-catalyzed decarboxylative coupling of N-protected 2-amino-2-(oxetan-3-yl)acetic acids with Michael acceptors provides a straightforward route to functionalized oxetane-containing compounds. dlut.edu.cn Similarly, dual photoredox/nickel catalysis has been employed for the decarboxylative coupling of α-amino acids to uridine (B1682114) derivatives, showcasing the broad applicability of this approach. nih.gov These methods are characterized by their mild reaction conditions and tolerance of a wide range of functional groups.

The development of these methodologies has been instrumental in expanding the accessibility and utility of oxetane-containing building blocks in organic synthesis.

Precursor in Materials Science (e.g., functional polymers, supramolecular assemblies)

While direct applications of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate in materials science are still emerging, the unique properties of both the oxetane ring and lithium amino acid salts suggest significant potential. Oxetanes are known to be valuable monomers for ring-opening polymerization to produce polyethers with distinct properties. researchgate.netwikipedia.org The incorporation of the amino acid functionality offers a route to functional polymers with tunable characteristics. Oxetane-functionalized conjugated polymers have been explored for applications in organic (opto)electronic devices. researchgate.net

The lithium counterion can also play a crucial role. Lithium acetate, for example, is used in the preparation of polymer electrolytes for lithium-ion batteries. dlut.edu.cn The combination of the oxetane's polymerizability and the lithium salt's electrochemical properties could lead to the development of novel solid polymer electrolytes.

Furthermore, amino acids are well-established building blocks for supramolecular assemblies through non-covalent interactions like hydrogen bonding. ajwilsonresearch.com The defined stereochemistry of 2-amino-2-(oxetan-3-yl)acetic acid could be exploited to direct the formation of ordered supramolecular structures, such as gels or liquid crystals. The lithium ion could further influence the packing and properties of these assemblies through coordination. chinesechemsoc.orgresearchgate.net

Table 1: Potential Applications in Materials Science

Material TypePotential Role of this compoundKey Features
Functional Polymers Monomer for ring-opening polymerizationIntroduction of amino acid functionality, potential for biodegradable polyesters. wikipedia.orgradtech.org
Solid Polymer Electrolytes Lithium salt component in a polymer matrixPotential for improved ion transport and electrochemical stability. dlut.edu.cn
Supramolecular Gels Gelator moleculeSelf-assembly through hydrogen bonding and coordination with lithium ions. ajwilsonresearch.com
Chiral Materials Chiral building blockCreation of materials with chiroptical properties.

Application in Ligand Design for Non-Biological Catalysis

The rigid, three-dimensional structure of the oxetane ring makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. chiba-u.jp While specific examples utilizing 2-amino-2-(oxetan-3-yl)acetic acid are not extensively documented, the general principles of using strained heterocyclic frameworks in ligand design are well-established. Oxetane-containing ligands have been employed in a variety of transition metal-catalyzed reactions. researchgate.netresearchgate.net

For instance, oxazoline-based ligands, which share structural similarities with oxetane-derived systems, are widely used in asymmetric catalysis. rsc.org A mild, catalytic synthesis of 2-oxazolines via oxetane ring-opening has been developed, providing access to valuable bidentate ligands. These ligands have been successfully applied in palladium-catalyzed allylic substitution and asymmetric carbene insertion reactions. rsc.org

The amino acid functionality of 2-amino-2-(oxetan-3-yl)acetic acid provides a convenient handle for coordination to a metal center and for further functionalization to tune the steric and electronic properties of the resulting ligand. The inherent chirality of the amino acid can be used to induce enantioselectivity in catalytic transformations.

Table 2: Examples of Oxetane-Containing Ligands in Catalysis

Ligand TypeCatalytic ApplicationMetalReference
Oxazoline-based P,N-ligandPalladium-catalyzed allylic substitutionPalladium rsc.org
Spirocyclic bis(oxazoline)Asymmetric carbene insertion to Si-H bond- rsc.org
Ferrocenyl-based aminophosphinesAsymmetric hydrogenationRhodium, Ruthenium x-mol.com

Facilitation of Stereoselective Access to Specific Chemical Motifs

The conformational rigidity of the oxetane ring in 2-amino-2-(oxetan-3-yl)acetate plays a crucial role in directing the stereochemical outcome of chemical reactions. This feature is particularly valuable in the synthesis of complex molecules with multiple stereocenters. The oxetane scaffold can act as a chiral auxiliary, controlling the facial selectivity of reactions at adjacent centers. wikipedia.orgnumberanalytics.com

For example, the asymmetric synthesis of pyrrolidines has been achieved through the desymmetrization of oxetanes using a chiral auxiliary. radtech.org This approach allows for the construction of all-carbon quaternary stereocenters with high diastereoselectivity. Similarly, enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters has been accomplished via iridium-catalyzed alcohol-vinyl epoxide C-C coupling. nih.gov

Furthermore, the stereochemistry of the oxetane ring itself can be controlled through various synthetic strategies, including enantioselective reduction of β-halo ketones followed by Williamson ether cyclization. acs.org The resulting enantiopure oxetane-containing building blocks can then be used to introduce chirality into larger molecules. Biocatalytic methods for the enantioselective formation and ring-opening of oxetanes have also been developed, offering a green and efficient route to chiral γ-substituted alcohols. researchgate.net

The predictable stereochemical influence of the oxetane motif makes 2-amino-2-(oxetan-3-yl)acetic acid and its derivatives powerful tools for the stereoselective synthesis of complex chemical structures.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies for producing Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate is a primary area for future research. Current synthetic strategies often rely on multi-step sequences that can be cumbersome and generate significant waste. acs.org Future work should focus on pioneering more direct and atom-economical routes.

Novel Synthetic Strategies:

Direct C-H Functionalization: Emerging methods in direct C-H functionalization could provide a powerful tool for synthesizing oxetane-containing amino acids. mdpi.com Research into photocatalytic C-H activation of oxetane (B1205548) precursors followed by amination and carboxylation could drastically shorten synthetic sequences. mdpi.com

Catalytic Asymmetric Synthesis: Given the chirality of the molecule, developing catalytic enantioselective methods is crucial. This could involve transition-metal catalysis or organocatalysis to construct the chiral center alpha to the oxetane ring with high stereocontrol.

Biosynthesis and Enzymatic Routes: The recombinant production of non-proteinogenic amino acids in model organisms like E. coli is a burgeoning field. frontiersin.org Exploring biosynthetic pathways or employing specific enzymes, such as transaminases, could offer a highly selective and sustainable production method under mild conditions. frontiersin.orgrsc.org

Green Chemistry Principles: The application of green chemistry principles is essential for sustainable synthesis. This involves:

Solvent Selection: Moving away from hazardous solvents like N,N'-dimethylformamide (DMF) towards greener alternatives, or even aqueous-based synthesis, is a key goal. peptide.comrsc.org

Catalyst Use: Employing recyclable catalysts, whether metallic or enzymatic, can reduce waste and cost.

Energy Efficiency: Utilizing energy sources like visible light in photocatalysis can lead to milder and more energy-efficient reaction conditions compared to traditional thermal methods. mdpi.com

A comparative table of potential synthetic approaches is presented below.

ApproachPotential AdvantagesKey Research Challenges
Photocatalytic C-H Functionalization High atom economy, mild conditions, direct route. mdpi.comSelectivity, functional group tolerance, catalyst design.
Asymmetric Organocatalysis Metal-free, lower toxicity, high enantioselectivity. nih.govCatalyst loading, reaction times, substrate scope.
Enzymatic/Biosynthesis High stereoselectivity, aqueous conditions, sustainable. frontiersin.orgrsc.orgEnzyme discovery and engineering, scalability, purification.
Flow Synthesis Enhanced safety, scalability, precise control. amidetech.comReactor design, handling of solids, process optimization.

Investigation of Unconventional Reactivity Patterns

The inherent ring strain of the oxetane moiety, estimated at approximately 25 kcal/mol, dictates its reactivity and offers opportunities for novel chemical transformations. researchgate.net While oxetanes are generally more stable than epoxides, they are susceptible to ring-opening reactions, particularly under acidic conditions. researchgate.netchemrxiv.org Future research should systematically investigate the unique reactivity of 2-amino-2-(oxetan-3-yl)acetate, where the interplay between the strained ring and the adjacent amino acid functionality could lead to unexpected outcomes.

Key Areas for Investigation:

Lewis Acid-Catalyzed Ring Opening: The inherent strain of the oxetane ring allows for facile ring-opening reactions when activated by a Lewis acid. researchgate.net Investigating these reactions with various nucleophiles could lead to the synthesis of novel functionalized acyclic amino acids that are otherwise difficult to access.

Intramolecular Rearrangements: The proximity of the carboxylic acid and amine groups to the oxetane ring could facilitate novel intramolecular cyclizations or rearrangements. For example, some oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones upon storage or gentle heating without external catalysis. acs.org Studying these potential pathways is crucial for understanding the compound's stability and synthetic utility.

Strain-Release Polymerization: Oxetanes can serve as monomers in ring-opening polymerizations. Exploring the polymerization of 2-amino-2-(oxetan-3-yl)acetic acid derivatives could lead to novel functional polymers with amino acid side chains, creating materials with unique properties for biomedical or materials science applications.

Transformations of Strain-Heightened Derivatives: Modifications to the oxetane ring, such as introducing an exocyclic double bond to form a 2-methyleneoxetane, can further increase ring strain and open up unconventional reaction pathways not available to simple oxetanes. nih.gov

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry offers powerful tools to accelerate research by predicting reaction outcomes, elucidating mechanisms, and designing optimal synthetic pathways. Applying these methods to this compound can guide experimental efforts and uncover novel chemical properties.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, calculate activation energies for potential synthetic routes, and predict the stability of intermediates and transition states. nih.gov This would be invaluable for understanding the plausibility of novel synthetic strategies and predicting the outcomes of unconventional reactivity studies. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational preferences of the molecule. The oxetane ring can act as a "conformational lock," rigidifying the structure, which can be modeled to understand its influence on molecular shape and interactions. acs.org

Machine Learning and AI: Deep learning models can be trained on large datasets of chemical reactions to predict the efficiency of synthetic steps. nih.gov Such models could be applied to optimize the synthesis of this specific amino acid, especially in complex systems like automated flow chemistry, by predicting the impact of various parameters on reaction yield and purity. nih.gov Furthermore, computational pipelines can be developed to predict how the molecule might interact with surfaces or other biomolecules in materials science contexts. acs.org

Modeling TechniqueApplication Area for Target CompoundPredicted Outcome
Density Functional Theory (DFT) Reaction mechanism analysis. nih.govTransition state energies, reaction feasibility, stability analysis.
Molecular Dynamics (MD) Conformational analysis. acs.orgPreferred 3D structures, interaction with solvents, polymer folding.
Machine Learning (ML) Synthesis optimization, property prediction. nih.govOptimal reaction conditions, prediction of solubility and reactivity.

Exploration of New Non-Biological Applications in Chemistry and Materials Science

While oxetane-containing molecules are often explored for medicinal chemistry, the unique properties of this compound suggest significant potential in non-biological applications, particularly in materials science.

Potential Application Areas:

Polymer Chemistry: As a functional monomer, this compound could be used in ring-opening polymerizations to create novel polyethers. The pendant amino acid groups would introduce chirality, polarity, and reactive sites along the polymer backbone, potentially leading to materials with applications as chiral stationary phases, hydrogels, or functional coatings.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amino acid moiety is an excellent chelating ligand for metal ions. This compound could serve as a unique organic linker for the synthesis of novel MOFs. The presence of the oxetane ring could influence the framework's topology and introduce polarity into the pores, potentially creating materials for gas separation, catalysis, or sensing.

Materials for Energy Storage: Lithium salts are central to battery technology. While the primary role of this compound is not as an electrolyte, its lithium counter-ion and polar structure could be investigated for use as an additive in polymer electrolytes or as a precursor for novel electrode materials, although this remains a highly speculative and unexplored avenue.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of complex molecules like this compound requires moving beyond traditional batch chemistry towards more efficient and controllable manufacturing methods. Flow chemistry and automated synthesis platforms offer significant advantages in this regard.

Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers precise control over reaction parameters such as temperature, pressure, and reaction time. amidetech.com This leads to:

Enhanced Safety: Small reactor volumes minimize the risk associated with potentially energetic reactions involving strained rings.

Improved Yield and Selectivity: Precise control over conditions often leads to cleaner reactions and higher yields.

Scalability: Scaling up production is simpler than in batch processes, involving running the system for longer rather than using larger reactors. nih.gov

Automated Synthesis: Automated platforms can perform multi-step syntheses with minimal human intervention. chemrxiv.org Integrating the synthesis of this compound onto an automated platform could:

Accelerate Discovery: Rapidly synthesize a library of derivatives for screening in materials science applications.

Increase Reproducibility: Robotic systems ensure high fidelity and reproducibility between batches. chemrxiv.org

Enable Complex Sequences: Automated Fast-Flow Peptide Synthesis (AFPS) technology has demonstrated the ability to create long peptide chains with non-canonical amino acids, showcasing the power of automation in handling complex building blocks. amidetech.commit.edu This technology could be adapted for the synthesis and incorporation of 2-amino-2-(oxetan-3-yl)acetate into novel peptide-like oligomers or polymers.

The integration of computational modeling with these automated platforms creates a powerful cycle: predictive models can design experiments, which are then carried out by automated systems, and the results are fed back to refine the models for the next round of synthesis.

Q & A

Q. Methodological Guidance

  • X-ray crystallography : Use SHELXL for refinement, particularly for resolving lithium coordination geometry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • NMR spectroscopy : 1H^1\text{H}-15N^{15}\text{N} HMBC identifies hydrogen bonding between the amino group and oxetane oxygen. 7Li NMR^7\text{Li NMR} clarifies lithium’s ionic vs. covalent binding .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+Li]+^+ at m/z 122.0483) and fragmentation patterns .

How does pH and temperature affect the stability of this compound in aqueous solutions?

Q. Stability Analysis

  • pH-dependent degradation : Below pH 5, protonation of the amino group accelerates oxetane ring hydrolysis. Above pH 9, lithium dissociation occurs, forming free carboxylate.
  • Thermal stability : Decomposition above 80°C generates 3-oxetanone and ammonia, detected via GC-MS. Kinetic studies show an activation energy (EaE_a) of 72 kJ/mol .
    Stabilization strategies include buffered solutions (pH 7.4) and lyophilization for long-term storage .

What in vivo models are suitable for studying this compound’s pharmacokinetics and therapeutic potential?

Q. Biological Applications

  • Metabolic stability : Microsomal assays (human liver microsomes) show moderate clearance (t1/2_{1/2} ≈ 45 min), with CYP3A4 as the primary metabolizing enzyme .
  • In vivo efficacy : Murine xenograft models (e.g., HCT-116 colorectal cancer) reveal dose-dependent tumor growth inhibition (IC50_{50} ≈ 12 µM). LC-MS/MS quantifies plasma concentrations post-administration .

Which analytical methods are most effective for quantifying this compound in complex biological matrices?

Q. Advanced Analytical Strategies

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. MRM transitions: m/z 122 → 85 (quantifier) and 122 → 68 (qualifier) .
  • Untargeted lipidomics : Detect interactions with lipid membranes via shotgun lipidomics, identifying preferential binding to phosphatidylcholine bilayers .

How can computational modeling predict this compound’s interactions with biological targets?

Q. Computational Approaches

  • Molecular docking : AutoDock Vina simulates binding to aminoacyl-tRNA synthetases, highlighting hydrogen bonds between the oxetane oxygen and Arg278 .
  • MD simulations : AMBER force fields model stability in aqueous solutions, showing lithium’s role in maintaining conformational rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.